![molecular formula C9H7N5O B14516351 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-90-3](/img/structure/B14516351.png)
9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused ring structure consisting of a tetrazole ring and a quinazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with sodium azide in the presence of a suitable catalyst, leading to the formation of the tetrazole ring. Subsequent cyclization with formic acid or other reagents yields the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The tetrazole and quinazoline rings can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pH conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparación Con Compuestos Similares
Quinazoline: A parent compound with a simpler structure, lacking the tetrazole ring.
Tetrazoloquinazoline: Compounds with similar fused ring structures but different substituents.
Dihydroquinazoline: Reduced derivatives with hydrogenated quinazoline rings.
Uniqueness: 9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
62483-90-3 |
|---|---|
Fórmula molecular |
C9H7N5O |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
9-methyl-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C9H7N5O/c1-5-3-2-4-6-7(5)14-9(10-8(6)15)11-12-13-14/h2-4H,1H3,(H,10,11,13,15) |
Clave InChI |
QJJPRTKBBZGRIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)NC3=NN=NN23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14516269.png)
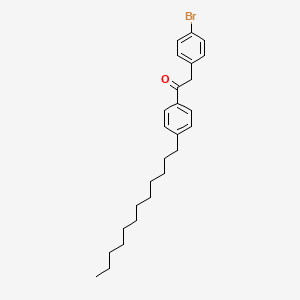
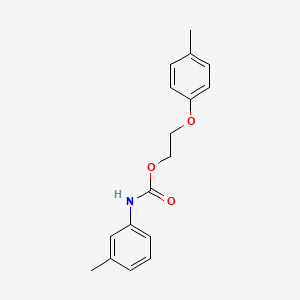

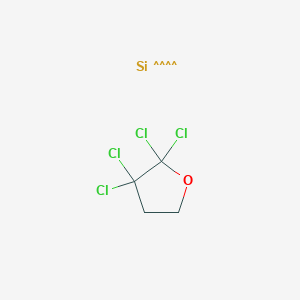
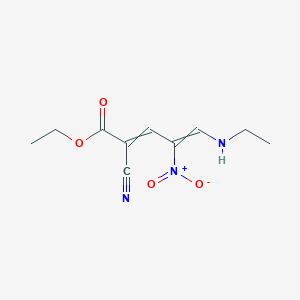
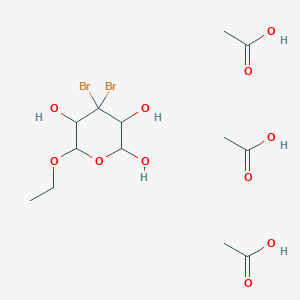
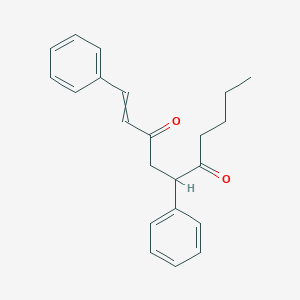
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
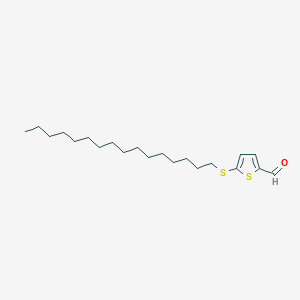
![N-[(Z)-(Dimethylamino)(pyridin-2-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14516329.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
